molecular formula C15H21N3O4 B14557725 N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide CAS No. 62153-31-5

N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B14557725
CAS No.: 62153-31-5
M. Wt: 307.34 g/mol
InChI Key: OWOOWYXAXYSNSS-UHFFFAOYSA-N
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Description

N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound that features a piperidine ring, a nitro group, and an ethoxy group attached to a phenyl ring

Properties

CAS No.

62153-31-5

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

N-(4-ethoxy-2-nitro-3-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C15H21N3O4/c1-3-22-13-8-7-12(16-11(2)19)14(18(20)21)15(13)17-9-5-4-6-10-17/h7-8H,3-6,9-10H2,1-2H3,(H,16,19)

InChI Key

OWOOWYXAXYSNSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Ethoxylation: Addition of an ethoxy group to the phenyl ring.

    Piperidinylation: Introduction of the piperidine ring.

    Acetylation: Formation of the acetamide group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed reactions for ethoxylation, and appropriate solvents and catalysts for piperidinylation and acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of N-[4-Ethoxy-2-amino-3-(piperidin-1-yl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding amine and acetic acid.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.

    Chemical Research: Studying its reactivity and properties in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of the nitro, ethoxy, and piperidine groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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